propan-2-yl N-carbonylcarbamate
Description
Propan-2-yl N-carbonylcarbamate is a carbamate derivative characterized by an isopropyl (propan-2-yl) group attached to the oxygen atom of the carbamate functional group (-O-C(=O)-N-). Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.
Properties
CAS No. |
2649035-25-4 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with phosgene (COCl_2) to form isopropyl carbamate, which is then treated with urea to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-carbonylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isopropylamine, carbon dioxide, and ammonia.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form corresponding carbamates with higher oxidation states.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Isopropylamine, carbon dioxide, ammonia.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl N-carbonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.
Medicine: Investigated for its potential use in drug formulations due to its ability to form stable carbamate linkages with various pharmacophores.
Mechanism of Action
The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action can enhance neurotransmission in certain neurological conditions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical properties of propan-2-yl N-carbonylcarbamate analogs:
Key Observations :
- Propan-2-yl N-prop-2-ynylcarbamate () has the lowest molecular weight (141.17 Da) and a moderate LogP of 0.75, suggesting moderate hydrophobicity. Its propargyl group may confer reactivity in click chemistry applications.
- Prop-2-en-1-yl N-phenylcarbamate () features a phenyl group, enhancing aromatic interactions, and is noted for its versatility in pharmaceutical and agrochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
